molecular formula C6H13NO2 B6265316 DL-Isoleucine CAS No. 2095501-92-9

DL-Isoleucine

Cat. No.: B6265316
CAS No.: 2095501-92-9
M. Wt: 131.2
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Description

DL-Isoleucine: is a racemic mixture of the amino acid isoleucine, containing both the D- and L- enantiomers. It is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. Isoleucine plays a crucial role in muscle metabolism, immune function, hemoglobin production, and energy regulation.

Mechanism of Action

Target of Action

2-Amino-3-methylpentanoic acid, also known as L-Isoleucine, is a branched-chain amino acid (BCAA) that plays a crucial role in human physiology . It primarily targets proteins in the body, as it is an essential building block for protein synthesis .

Mode of Action

As a BCAA, 2-amino-3-methylpentanoic acid interacts with its targets by being incorporated into proteins during translation . It can also act as a Bronsted base, capable of accepting a hydron from a donor, and as a Bronsted acid, capable of donating a hydron to an acceptor .

Biochemical Pathways

2-Amino-3-methylpentanoic acid is involved in the metabolism of branched-chain amino acids . The first step in this catabolic pathway is a reversible transamination reaction, converting branched-chain amino acids into branched-chain ketoacids . The branched-chain ketoacid dehydrogenase complex then catalyzes the irreversible oxidative decarboxylation of branched-chain ketoacids to produce branched-chain acyl-CoA intermediates .

Result of Action

The incorporation of 2-amino-3-methylpentanoic acid into proteins affects the structure and function of these proteins, influencing various cellular processes . As part of the BCAA metabolism, it also contributes to energy production .

Action Environment

The action of 2-amino-3-methylpentanoic acid can be influenced by various environmental factors. For instance, the availability of other amino acids can affect its absorption and utilization. Additionally, factors such as pH can impact its ability to act as a Bronsted base or acid .

Biochemical Analysis

Biochemical Properties

2-Amino-3-methylpentanoic acid participates in numerous biochemical reactions. As a BCAA, it is involved in protein synthesis and energy production . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme branched-chain aminotransferase, which catalyzes the first step in the catabolic pathway of BCAAs .

Cellular Effects

2-Amino-3-methylpentanoic acid has significant effects on various types of cells and cellular processes. It influences cell function by participating in the regulation of blood sugar and energy levels . It also aids in preventing muscle wasting, suggesting its role in muscle cell metabolism .

Molecular Mechanism

At the molecular level, 2-amino-3-methylpentanoic acid exerts its effects through various mechanisms. It is involved in the synthesis of hemoglobin, and it regulates blood sugar and energy levels . It also aids in preventing muscle wasting, indicating its role in muscle protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-amino-3-methylpentanoic acid can change over time. For instance, it has been observed that this compound has a very low toxicity at pharmacological levels up to 8% of solution concentration in rats .

Dosage Effects in Animal Models

The effects of 2-amino-3-methylpentanoic acid can vary with different dosages in animal models. For instance, it has been observed that this compound has a very low toxicity at pharmacological levels up to 8% of solution concentration in rats .

Metabolic Pathways

2-Amino-3-methylpentanoic acid is involved in several metabolic pathways. As a BCAA, it is metabolized in the muscle rather than the liver, unlike other amino acids . It is also involved in the synthesis of glucose during periods of fasting .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Isoleucine can be synthesized through several methods. One common method involves the reduction and subsequent hydrolysis of ethyl α-oximino-β-methyl-n-valerate. Another method includes the action of aqueous ammonia on α-bromo-β-methyl-n-valeric acid. Additionally, it can be prepared from ethyl sec-butylbromomalonate by saponification, decarboxylation, and amination .

Industrial Production Methods: In industrial settings, this compound is often produced through asymmetric transformation. This process involves the fractional crystallization of the less soluble this compound salt and the epimerization of the soluble DL-allo-isoleucine salt. The yield of this compound can reach up to 95% from a this compound–DL-allo-isoleucine mixture .

Chemical Reactions Analysis

Types of Reactions: DL-Isoleucine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of keto acids, while reduction can yield amino alcohols.

Scientific Research Applications

DL-Isoleucine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    L-Isoleucine: The L-enantiomer of isoleucine, which is biologically active and essential for protein synthesis.

    DL-Alloisoleucine: A stereoisomer of DL-Isoleucine with a different spatial arrangement of atoms.

    L-Leucine: Another branched-chain amino acid with similar metabolic functions but different structural properties.

Uniqueness: this compound is unique due to its racemic nature, containing both D- and L- enantiomers. This property allows it to be used in various synthetic and industrial applications where a mixture of enantiomers is required. Additionally, its role in muscle metabolism and immune function distinguishes it from other amino acids .

Properties

IUPAC Name

2-amino-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPKZVBTJJNPAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80901480
Record name 2-Amino-3-methyl-pentanoic acid
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Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Glistening solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, White crystalline powder; odourless
Record name DL-Isoleucine
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Record name (±)-erythro-Isoleucine
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Record name dl-Isoleucine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1412/
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Boiling Point

225.00 to 226.00 °C. @ 760.00 mm Hg
Record name (±)-erythro-Isoleucine
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Solubility

21.4 mg/mL at 25 °C, Soluble in water; Insoluble in ether, Insoluble (in ethanol)
Record name (±)-erythro-Isoleucine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name dl-Isoleucine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1412/
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CAS No.

73-32-5, 443-79-8, 1509-34-8, 2095501-92-9, 3107-04-8
Record name l-isoleucine
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Record name DL-ISOLEUCINE
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Record name Isoleucine
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Record name 2-Amino-3-methyl-pentanoic acid
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Record name (±)-erythro-Isoleucine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

275 °C
Record name (±)-erythro-Isoleucine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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